molecular formula C19H30N2O3 B8534068 tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate

tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate

Cat. No.: B8534068
M. Wt: 334.5 g/mol
InChI Key: CSMPEOMULODYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The N-Boc group refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through various methods, such as the cyclization of appropriate diamines or the reduction of pyrazines.

    Introduction of the phenyl group: The phenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

    Attachment of the isobutoxy group:

    Protection with the Boc group: The final step involves the protection of the piperazine nitrogen with the Boc group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl halides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-piperazine: A simpler compound with similar protective group chemistry.

    4-Phenylpiperazine: Lacks the Boc and isobutoxy groups but shares the piperazine core.

    N-Boc-4-(2-methoxy-phenyl)-piperazine: Similar structure with a methoxy group instead of an isobutoxy group.

Uniqueness

tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate is unique due to the presence of the isobutoxy group, which can impart different chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H30N2O3/c1-15(2)14-23-17-9-7-6-8-16(17)20-10-12-21(13-11-20)18(22)24-19(3,4)5/h6-9,15H,10-14H2,1-5H3

InChI Key

CSMPEOMULODYPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-Boc-4-(2-hydroxy-phenyl)-piperazine (560 mg, 2.0 mmol) in 10 mL of DMF was added K2CO3 (835 mg, 6 mmol). After stirring for about 5 minutes, isobutyl iodide (350 uL, 3 mmol) was added. After stirring overnight at 60° C., the solution was warmed to about 80° C. After stirring for about 4 hours, the solution was cooled to r.t. diluted with EtOAc, washed with water and brine, and then dried (Na2SO4), filtered and concentrated. Purification by silica gel chromatography (35 g SiO2, 10 to 30% EtOAc/hexanes, over 45 minutes at 35 mL/min) afforded about 418 mg (1.25 mmol, 62%) of N-Boc-4-(2-isobutoxy-phenyl)-piperazine as a colorless oil. LRMS (ESI+): 335.1 [M+1].
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